molecular formula C8H15NO4S B1400940 1-Methanesulfonyl-3-methyl-piperidine-3-carboxylic acid CAS No. 1316226-98-8

1-Methanesulfonyl-3-methyl-piperidine-3-carboxylic acid

Cat. No.: B1400940
CAS No.: 1316226-98-8
M. Wt: 221.28 g/mol
InChI Key: PZKHWAZDXGQTQX-UHFFFAOYSA-N
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Description

The specific research applications and mechanism of action for 1-Methanesulfonyl-3-methyl-piperidine-3-carboxylic acid are areas of active exploration and are not detailed in public chemical databases. Piperidine carboxylic acid derivatives, in general, are valuable scaffolds in medicinal chemistry and drug discovery. For instance, structurally similar piperidine sulfonamide compounds have been identified as key intermediates in the synthesis of potent inhibitors for biological targets such as the Mycobacterium tuberculosis MenA enzyme and the Plasmodium falciparum proteasome . The methanesulfonyl (mesyl) group is a common moiety that can influence a compound's physicochemical properties and its binding to biological targets. Researchers are encouraged to consult the primary scientific literature for the most current findings on the potential uses of this specific compound.

Properties

IUPAC Name

3-methyl-1-methylsulfonylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4S/c1-8(7(10)11)4-3-5-9(6-8)14(2,12)13/h3-6H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKHWAZDXGQTQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)S(=O)(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

One common precursor is (3R)-1-methylpiperidine-3-carboxylic acid, which can be synthesized by hydrolysis of (R)-ethyl 1-methylpiperidine-3-carboxylate with sodium hydroxide in water at room temperature, followed by acidification to pH 2 and isolation by filtration. This step yields the acid with high purity and yield (~99.1%).

Step Reagents/Conditions Outcome Yield
Hydrolysis NaOH (aq), 25 °C, 1 h; acidify pH 2 (3R)-1-methylpiperidine-3-carboxylic acid 99.1%

Introduction of Methanesulfonyl Group

The methanesulfonyl group is introduced by reacting the piperidine nitrogen with methanesulfonyl chloride in the presence of a base such as triethylamine or an inorganic base in an aqueous-organic solvent system at low temperatures (0–100 °C). This sulfonylation step is typically performed after protecting or preparing the intermediate amine derivative.

Step Reagents/Conditions Outcome Notes
Sulfonylation Methanesulfonyl chloride, base (e.g., NEt3), 0–100 °C N-methanesulfonyl piperidine derivative Controlled pH 8-12, aqueous-organic medium

Reduction and Functional Group Manipulation

Reduction steps using sodium borohydride or other mild reducing agents are employed to convert ketone or ester intermediates to the corresponding alcohol or acid derivatives under controlled temperature conditions (-10 °C to 20 °C). These steps help in obtaining the correct oxidation state at the 3-position of the piperidine ring.

Step Reagents/Conditions Outcome Notes
Reduction NaBH4, solvent (methanol/ethanol), -10 to 20 °C Conversion of ketone to alcohol or acid Molar ratio 1:1 to 1:5

Purification and Isolation

Final purification involves acid-base extraction, recrystallization (e.g., from ethanol), and filtration to isolate the pure this compound. Maintaining low temperature during acid-base adjustments is critical to avoid racemization or degradation.

Step Conditions Outcome
Purification Acid addition, recrystallization, filtration Pure crystalline product

Detailed Reaction Sequence Example

A representative synthetic sequence based on patent and literature data is:

This sequence provides high yields, minimal impurities, and is scalable for mass production with environmentally friendly aspects due to minimal pollutant generation.

Research Findings and Analytical Data

  • The sulfonylation step proceeds efficiently under mild conditions with yields typically above 85–90%.
  • The stereochemical integrity at the 3-position is maintained when reaction temperatures are controlled below 30 °C during base addition to avoid racemization.
  • Analytical characterization by NMR and LC-MS confirms the structure and purity of the final product. For example, LC-MS shows molecular ion peaks consistent with the expected molecular weight of the sulfonylated piperidine acid.

Summary Table of Preparation Method Parameters

Step Reagents/Conditions Temperature (°C) pH Range Yield (%) Notes
Hydrolysis NaOH (aq), acidification 25 ~2 99.1 Starting acid preparation
Reduction NaBH4, MeOH or EtOH -10 to 20 85-95 Ketone to alcohol/acid
Sulfonylation Methanesulfonyl chloride, NEt3/base 0 to 100 8-12 85-90 N-sulfonylation
Purification Acid-base extraction, recrystallization Ambient to 0 Avoid racemization

Chemical Reactions Analysis

1-Methanesulfonyl-3-methyl-piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can lead to the formation of amines .

Scientific Research Applications

1-Methanesulfonyl-3-methyl-piperidine-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methanesulfonyl-3-methyl-piperidine-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

1-(Methylsulfonyl)piperidine-3-carboxylic Acid (CAS: 702670-29-9)
  • Molecular Formula: C₇H₁₃NO₄S
  • Molecular Weight : 207.24 g/mol
  • Key Differences : Lacks the 3-methyl group present in the target compound.
  • Impact : The absence of the methyl group reduces steric hindrance and lipophilicity compared to 1-Methanesulfonyl-3-methyl-piperidine-3-carboxylic acid. This may influence solubility and binding affinity in biological systems .
1-Acetylpiperidine-3-carboxylic Acid (CAS: 111479-21-9)
  • Molecular Formula: C₈H₁₃NO₃
  • Molecular Weight : 183.20 g/mol
  • Key Differences : Replaces the methanesulfonyl group with an acetyl (-COCH₃) moiety.
  • Impact: The acetyl group is less electron-withdrawing than sulfonyl, which may decrease the carboxylic acid’s acidity.

Functional Group Modifications

N-(3-Chloro-4-methoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide (CAS: Not provided)
  • Molecular Formula : C₁₅H₂₀ClN₂O₄S
  • Molecular Weight : 380.85 g/mol
  • Key Differences : The carboxylic acid is replaced by an amide (-CONH-) linked to a substituted aryl group.
  • The aryl substituent may enhance binding to hydrophobic targets, such as enzymes or receptors .
1-[(3-Methylphenyl)carbamoyl]piperidine-3-carboxylic Acid (CAS: 926238-36-0)
  • Molecular Formula : C₁₄H₁₈N₂O₃
  • Molecular Weight : 262.31 g/mol
  • Key Differences : Contains a phenylcarbamoyl group (-NHCO-C₆H₄CH₃) instead of methanesulfonyl.

Positional Isomers and Derivatives

1-Cyclopentanecarbonyl-4-methyl-piperidine-4-carboxylic Acid (CAS: 1280593-36-3)
  • Molecular Formula: C₁₃H₂₁NO₃
  • Molecular Weight : 239.32 g/mol
  • Key Differences : Substituents at position 4 (methyl and cyclopentanecarbonyl) instead of position 3.
  • Impact : Altered substitution patterns may affect ring conformation and intermolecular interactions, influencing crystallinity and melting behavior .

Data Table: Key Properties of Compared Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 1316226-98-8 C₈H₁₅NO₄S 221.28 3-methyl, 3-methanesulfonyl, 3-carboxylic acid
1-(Methylsulfonyl)piperidine-3-carboxylic acid 702670-29-9 C₇H₁₃NO₄S 207.24 3-methanesulfonyl, 3-carboxylic acid
1-Acetylpiperidine-3-carboxylic acid 111479-21-9 C₈H₁₃NO₃ 183.20 3-acetyl, 3-carboxylic acid
N-(3-Chloro-4-methoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide N/A C₁₅H₂₀ClN₂O₄S 380.85 3-carboxamide, aryl substituent
1-[(3-Methylphenyl)carbamoyl]piperidine-3-carboxylic acid 926238-36-0 C₁₄H₁₈N₂O₃ 262.31 3-carbamoyl, 3-methylphenyl

Research Findings and Implications

  • Synthesis Efficiency: Methanesulfonyl-containing piperidine derivatives, such as those in , are synthesized with high yields (e.g., 95% for a related anthraquinone derivative), suggesting robust methods for introducing sulfonyl groups .
  • Biological Relevance : Sulfonyl groups enhance hydrogen-bonding capacity and metabolic stability, making this compound a candidate for drug development, particularly in protease inhibition or receptor modulation .

Biological Activity

1-Methanesulfonyl-3-methyl-piperidine-3-carboxylic acid (also referred to as 1-(Methylsulfonyl)piperidine-3-carboxylic acid) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H15NO4SC_8H_{15}NO_4S and a molecular weight of approximately 207.25 g/mol. It features a piperidine ring substituted with a methylsulfonyl group and a carboxylic acid group, which are crucial for its biological activity.

Property Value
Molecular FormulaC8H15NO4S
Molecular Weight207.25 g/mol
AppearanceWhite to yellow solid
SolubilitySoluble in polar solvents

The biological activity of this compound is mediated through its interaction with various molecular targets. These interactions can modulate key biological pathways, influencing cellular functions such as proliferation, apoptosis, and migration. Specifically, it may inhibit certain enzymes or receptors involved in cancer progression and other diseases.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit matrix metalloproteinases (MMPs), which play a role in cancer metastasis and tissue remodeling.
  • Receptor Modulation : It may act on muscarinic acetylcholine receptors, influencing pathways related to cell growth and survival.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity across various cancer types, including breast, prostate, colon, and ovarian cancers. Its efficacy is attributed to the following:

  • Cytotoxicity : Studies have demonstrated that this compound induces apoptosis in cancer cell lines. For instance, it showed better cytotoxic effects than the reference drug bleomycin in hypopharyngeal tumor cells (FaDu) .
  • Cell Cycle Arrest : The compound affects critical signaling pathways (e.g., STAT-3, NF-κB) that regulate cell cycle progression and apoptosis, leading to inhibited cell migration and increased cell death .

Neuroprotective Effects

Preliminary studies suggest potential neuroprotective effects of this compound. Its ability to modulate neuroinflammatory responses may offer therapeutic benefits for neurodegenerative diseases like Alzheimer's .

Case Studies

  • Study on Breast Cancer Cells : A recent study evaluated the antiproliferative effects of various piperidine derivatives, including this compound, showing IC50 values ranging from 19.9 to 75.3 µM against breast cancer cell lines (MDA-MB-231 and MCF-7) .
  • Neuroprotection in Animal Models : In vivo studies have indicated that this compound may protect against neuronal damage induced by oxidative stress, suggesting its potential use in treating neurodegenerative disorders .

Research Applications

The compound serves as an important intermediate in organic synthesis and has applications in drug development due to its diverse pharmacological properties:

  • Medicinal Chemistry : It is utilized in designing new therapeutic agents targeting various diseases.
  • Chemical Synthesis : Its unique structure allows for the creation of novel piperidine derivatives with enhanced biological activity.

Q & A

Q. What are the common synthetic routes for 1-Methanesulfonyl-3-methyl-piperidine-3-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous piperidine derivatives are synthesized via alkylation of piperidine-3-carboxylic acid precursors with methanesulfonyl chloride under basic conditions (e.g., NaOH or K₂CO₃) to activate the nucleophile . Key parameters include:
  • Temperature : Reactions are often conducted at 0–25°C to minimize side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity, while green solvents like ethanol/water mixtures reduce environmental impact .
  • Base Selection : Strong bases (NaOH) may increase reaction rates but risk hydrolysis of sensitive groups.
Synthetic Route Conditions Yield Range Purity
Alkylation with MeSO₂Cl0–25°C, NaOH, DMF60–75%≥95% (HPLC)
Green chemistry approachEthanol/water, K₂CO₃50–65%≥90% (NMR)

Q. How can researchers characterize the structure and purity of this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., methanesulfonyl at N1, methyl at C3). Look for characteristic shifts:
  • Methanesulfonyl: δ ~3.0 ppm (¹H, singlet), δ ~45 ppm (¹³C) .
  • Piperidine ring protons: δ 1.5–3.5 ppm (multiplet patterns).
  • HSQC/HMBC : Assign connectivity between the sulfonyl group and piperidine ring .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 210–254 nm) to assess purity. Gradient elution (acetonitrile/water + 0.1% TFA) resolves impurities from the main peak .

Advanced Research Questions

Q. What strategies optimize the regioselective introduction of the methanesulfonyl group in piperidine derivatives?

  • Methodological Answer : Regioselectivity is controlled by steric and electronic factors:
  • Protecting Group Strategy : Temporarily block reactive sites (e.g., carboxylic acid via esterification) to direct sulfonylation to the piperidine nitrogen .
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
  • Computational Modeling : DFT calculations predict favorable sulfonylation sites based on transition-state energetics .

Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data for this compound?

  • Methodological Answer : Discrepancies arise from:
  • Reaction Scale : Milligram-scale reactions may show lower yields due to handling losses vs. bulk synthesis .
  • Purification Methods : Column chromatography (silica vs. reverse-phase) impacts purity. Validate via orthogonal techniques (e.g., LC-MS and ¹H NMR integration) .
  • Solvent Residuals : DMF or THF traces in NMR spectra can obscure peaks. Use deuterated solvents for critical analyses .

Q. What mechanistic insights explain the compound’s stability under acidic or basic conditions during peptide synthesis?

  • Methodological Answer :
  • Acidic Conditions : The methanesulfonyl group stabilizes the piperidine nitrogen via electron-withdrawing effects, resisting protonation and cleavage .
  • Basic Conditions : The carboxylic acid moiety may form a carboxylate salt, enhancing solubility but requiring pH control (pH 7–9) to prevent ester hydrolysis .
  • Accelerated Stability Testing : Perform stress tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways .

Q. How does the compound interact with biological targets, and what assays validate its pharmacological potential?

  • Methodological Answer :
  • Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for enzymes (e.g., proteases) or receptors.
  • Cellular Uptake Studies : Radiolabel the compound (³H or ¹⁴C) to track intracellular accumulation in target tissues .
  • In Vivo Pharmacokinetics : Assess bioavailability and metabolic stability using LC-MS/MS in rodent plasma .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Methanesulfonyl-3-methyl-piperidine-3-carboxylic acid
Reactant of Route 2
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1-Methanesulfonyl-3-methyl-piperidine-3-carboxylic acid

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